N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a benzenesulfonamide moiety. It is known for its affinity towards certain receptors, making it a candidate for various pharmacological studies.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of this compound with these receptors affects these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide has been shown to interact with various enzymes and proteins. For instance, it has been found to have affinity for alpha1-adrenergic receptors . The nature of these interactions involves binding at the receptor sites, which can influence the biochemical reactions mediated by these receptors .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it has been associated with the modulation of acetylcholinesterase activity, which plays a crucial role in neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as alpha1-adrenergic receptors . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its neuroprotective effects have been observed over a period of 6 weeks in in vivo studies
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . In studies, specific dosages of this compound have been used to ameliorate alterations induced by other compounds, such as aluminium chloride . The threshold effects and potential toxic or adverse effects at high doses need to be further explored.
Metabolic Pathways
It is known to interact with alpha1-adrenergic receptors, which could influence various metabolic processes
Transport and Distribution
It is likely that this compound interacts with specific transporters or binding proteins, which could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, with similar receptor affinity.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a benzenesulfonamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-17-8-9-19(16-18(17)2)28(25,26)22-10-11-23-12-14-24(15-13-23)20-6-4-5-7-21(20)27-3/h4-9,16,22H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNONXAAPBNJJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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